4-(trifluoromethyl)furan-2-carboxylic Acid
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Overview
Description
4-(trifluoromethyl)furan-2-carboxylic Acid is an organic compound belonging to the furan family, characterized by the presence of a trifluoromethyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)furan-2-carboxylic Acid typically involves the introduction of a trifluoromethyl group into the furan ring. One common method is the reaction of furan-2-carboxylic acid with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction parameters and higher yields. These methods often utilize catalysts to enhance the efficiency of the trifluoromethylation reaction .
Chemical Reactions Analysis
Types of Reactions: 4-(trifluoromethyl)furan-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various trifluoromethyl-substituted furan derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(trifluoromethyl)furan-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)furan-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
- 5-(trifluoromethyl)furan-2-carboxylic Acid
- 2-(trifluoromethyl)furan-3-carboxylic Acid
- 3-(trifluoromethyl)furan-2-carboxylic Acid
Comparison: 4-(trifluoromethyl)furan-2-carboxylic Acid is unique due to the position of the trifluoromethyl group on the furan ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C6H3F3O3 |
---|---|
Molecular Weight |
180.08 g/mol |
IUPAC Name |
4-(trifluoromethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C6H3F3O3/c7-6(8,9)3-1-4(5(10)11)12-2-3/h1-2H,(H,10,11) |
InChI Key |
QAEQVRIMEKACAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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